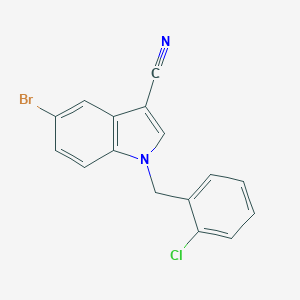![molecular formula C28H29BrN4O5 B297503 N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297503.png)
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. In
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide is not well understood. However, it is believed that the compound interacts with copper ions through the formation of a coordination complex, leading to the emission of fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide have not been extensively studied. However, it has been reported that the compound exhibits low cytotoxicity towards mammalian cells, making it a potential candidate for further investigation as a fluorescent probe for live cell imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide as a fluorescent probe is its high selectivity and sensitivity towards copper ions. However, one of the limitations is its relatively low quantum yield, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the investigation of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of other metal ions. Additionally, the compound's potential as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease could also be explored.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been reported in the literature. One of the methods involves the reaction of 2-hydrazinobenzaldehyde with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-ethoxybenzaldehyde in the presence of benzyl bromide and acetic anhydride. The reaction mixture is stirred at room temperature for several hours, and the resulting solid is filtered and washed with water to obtain the desired compound.
Applications De Recherche Scientifique
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been investigated for its potential applications in various fields of scientific research. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions in aqueous solutions. The compound has been shown to exhibit high selectivity and sensitivity towards copper ions, making it a promising tool for the detection of copper ions in biological and environmental samples.
Propriétés
Nom du produit |
N-benzyl-2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Formule moléculaire |
C28H29BrN4O5 |
Poids moléculaire |
581.5 g/mol |
Nom IUPAC |
N-benzyl-N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C28H29BrN4O5/c1-4-37-24-14-21(16-31-33-28(36)27(35)30-15-20-8-6-5-7-9-20)13-23(29)26(24)38-17-25(34)32-22-11-10-18(2)19(3)12-22/h5-14,16H,4,15,17H2,1-3H3,(H,30,35)(H,32,34)(H,33,36)/b31-16+ |
Clé InChI |
NIMLISUVZJLCJY-WCMJOSRZSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)Br)OCC(=O)NC3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![5-(2,3-Dimethoxybenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297429.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)
amino]-N-cycloheptylacetamide](/img/structure/B297431.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B297435.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297440.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-3-butyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297441.png)